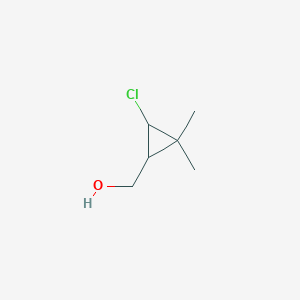
(3-Chloro-2,2-dimethylcyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2,2-dimethylcyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and two methyl groups, along with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2,2-dimethylcyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding (3-Chloro-2,2-dimethylcyclopropyl)methane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of (3-Chloro-2,2-dimethylcyclopropyl)formaldehyde or (3-Chloro-2,2-dimethylcyclopropyl)carboxylic acid.
Reduction: Formation of (3-Chloro-2,2-dimethylcyclopropyl)methane.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
(3-Chloro-2,2-dimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: It may be used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3-Chloro-2,2-dimethylcyclopropyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
(3-Bromo-2,2-dimethylcyclopropyl)methanol: Similar structure with a bromine atom instead of chlorine.
(3-Chloro-2,2-dimethylcyclopropyl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.
(3-Chloro-2,2-dimethylcyclopropyl)methane: Lacks the hydroxymethyl group.
Uniqueness: (3-Chloro-2,2-dimethylcyclopropyl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the cyclopropane ring
属性
CAS 编号 |
89723-50-2 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC 名称 |
(3-chloro-2,2-dimethylcyclopropyl)methanol |
InChI |
InChI=1S/C6H11ClO/c1-6(2)4(3-8)5(6)7/h4-5,8H,3H2,1-2H3 |
InChI 键 |
OXDAWSCMHYBJSB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1Cl)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
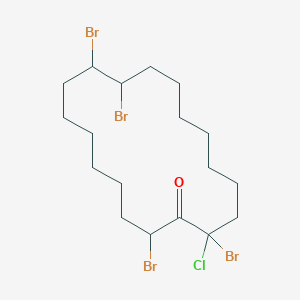
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)

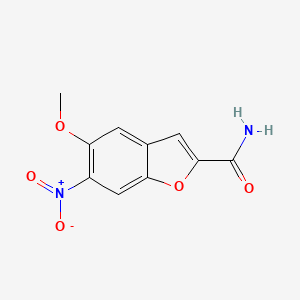

![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)

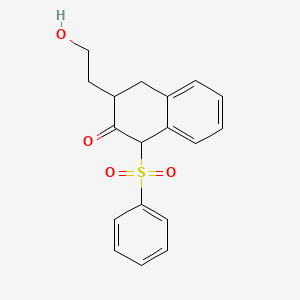
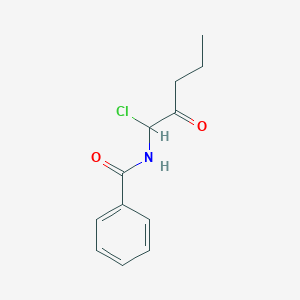
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
